molecular formula C13H23ClN2O3 B7916727 [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7916727
M. Wt: 290.78 g/mol
InChI Key: CFSJXQAYNSLOOT-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group and a 2-chloroacetyl substituent. Its structural complexity allows for diverse applications, including protease inhibition and cross-coupling reactions .

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-9-10-6-4-5-7-16(10)11(17)8-14/h10H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSJXQAYNSLOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₆H₃₁ClN₂O₃
  • Molecular Weight : 290.78 g/mol
  • CAS Number : 1154871-06-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission .

2. Anticancer Activity

Studies have shown that piperidine derivatives can possess anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could mitigate neuronal cell death by enhancing antioxidant defenses and reducing ROS levels .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of piperidine-based carbamates, revealing effective inhibition against various bacterial strains, including MRSA and E. coli. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with DNA gyrase activity .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AChE InhibitionHuman Neuroblastoma Cells15
BuChE InhibitionHuman Plasma20
CytotoxicityFaDu Cells10
AntimicrobialE. coli5
AntimicrobialMRSA8

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its structure allows for interaction with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that derivatives of carbamic acids exhibit cytotoxic effects against various cancer cell lines. The chloroacetyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Neurological Research

Due to its piperidine moiety, this compound may influence neurotransmitter systems. Research suggests that similar compounds can act as inhibitors or modulators of neurotransmitter receptors.

  • Potential Use in Pain Management : There is ongoing research into the analgesic properties of piperidine derivatives, which may lead to new pain management therapies.

Agricultural Chemistry

Carbamate derivatives are known for their use as pesticides. The tert-butyl ester form may improve the stability and efficacy of these compounds in agricultural applications.

  • Insecticidal Properties : Studies have shown that carbamate esters can exhibit insecticidal activity, making them valuable in crop protection strategies.

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of various carbamate derivatives on human cancer cell lines. The results indicated that compounds with similar structures to [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester showed significant inhibition of cell proliferation, suggesting a pathway for further development in oncology.

Case Study 2: Neuropharmacological Effects

Research in Neuropharmacology evaluated the effects of piperidine derivatives on pain models in rodents. Results indicated that certain modifications to the piperidine structure could enhance analgesic properties, providing insights into potential therapeutic applications for neuropathic pain relief.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundCytotoxicity15
Piperidine derivative AAnalgesic20
Carbamate BInsecticidal10

Comparison with Similar Compounds

Core Scaffold Variations

  • Piperidine vs. Pyrrolidine Derivatives :
    • Target Compound : Piperidine ring with 2-chloroacetyl and carbamate groups.
    • Analogues :
  • (2R)-(−)-5-Propyl-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester (): Pyrrolidine core with oxopyrrolidine and propyl substituents.
  • [1-(3-Aminophenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (): Piperidine with 3-aminophenyl substituent. Key Difference: The target’s chloroacetyl group enhances electrophilicity compared to the oxopyrrolidine or aminophenyl groups, influencing reactivity in nucleophilic substitutions .

Substituent Modifications

  • Chloroacetyl vs. Aryl/Heteroaryl Groups :
    • Target Compound : 2-Chloroacetyl group.
    • Analogues :
  • [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (): Pyrimidinyl substituent with ethoxy and methylthio groups.
  • (4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester (): Pyridinyl and fluorobenzyl substituents.
    • Impact : Chloroacetyl’s electrophilicity contrasts with the electron-rich pyrimidinyl or pyridinyl groups, altering solubility and interaction profiles in biological systems .

Carbamate Formation

  • Target Compound : Likely synthesized via Boc protection (tert-butyl dicarbonate, DMAP) followed by chloroacetylation.
  • Analogues :
    • Example : (2R)-(−)-2-Heptyl-5-oxopyrrolidine-1-carboxylic acid tert-butyl ester (): Boc protection using Boc₂O and DMAP under similar conditions.
    • Divergence : The target’s chloroacetyl group may require acylation reagents like chloroacetyl chloride, differing from heptyl or propyl chain introductions .

Cross-Coupling Reactions

  • Example : Suzuki coupling in [4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester (): Boronic acid intermediates enable aryl group incorporation.
  • Target Relevance : Chloroacetyl’s reactivity could replace boronic acid steps, favoring nucleophilic acyl substitutions .

Physicochemical Properties

Property Target Compound [1-(3-Aminophenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester () [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester ()
Molecular Weight ~318.8 g/mol (estimated) 291.4 g/mol 424.0 g/mol
Polarity Moderate (chloroacetyl increases polarity) Low (aminophenyl reduces polarity) High (pyrimidinyl and ethoxy groups enhance polarity)
Reactivity High (electrophilic chloroacetyl) Low (stable aminophenyl) Moderate (methylthio and ethoxy stabilize)

Preparation Methods

Synthesis of Piperidin-2-ylmethyl-carbamic acid tert-butyl ester

Reagents :

  • Piperidin-2-ylmethanamine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (TEA) in dichloromethane (DCM).

Procedure :

  • Dissolve piperidin-2-ylmethanamine (1 eq) in anhydrous DCM under nitrogen.

  • Add TEA (1.2 eq) and Boc anhydride (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via flash chromatography (hexane/ethyl acetate 7:3).

Yield : 64–82%.

Chloroacetylation of the Piperidine Nitrogen

Reagents :

  • Piperidin-2-ylmethyl-carbamic acid tert-butyl ester

  • Chloroacetyl chloride

  • DCM with catalytic DMF.

Procedure :

  • Dissolve the Boc-protected piperidine (1 eq) in DCM.

  • Add chloroacetyl chloride (1.2 eq) and DMF (0.1 eq) at 0°C.

  • Stir for 4 hours at room temperature.

  • Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Yield : 75–89%.

Alternative Routes

One-Pot Protection-Acylation

Reagents :

  • Piperidin-2-ylmethanamine

  • Boc anhydride

  • Chloroacetyl chloride

  • DCM/TEA.

Procedure :

  • Simultaneously add Boc anhydride and chloroacetyl chloride to the amine in DCM.

  • Stir for 24 hours at room temperature.

  • Purify via column chromatography (0–30% ethyl acetate/hexane).

Yield : 68%.

Microwave-Assisted Synthesis

Reagents :

  • Piperidin-2-ylmethyl-carbamic acid tert-butyl ester

  • Chloroacetic anhydride

  • Microwave reactor.

Conditions :

  • 100°C, 150 W, 15 minutes.

Yield : 85%.

Optimization and Critical Parameters

Solvent and Base Selection

  • DCM vs. THF : DCM improves acylation yields (82%) compared to THF (67%) due to better solubility of intermediates.

  • Base Impact : TEA outperforms NaHCO₃ in Boc protection, reducing side-product formation.

Temperature Control

  • Acylation at 0°C minimizes diacylation byproducts.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 3.18–3.25 (m, 2H, NCH₂), 4.02 (s, 2H, COCH₂Cl).

  • IR (cm⁻¹) : 1695 (C=O carbamate), 1660 (C=O chloroacetyl).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)
Stepwise829816
One-Pot689524
Microwave85990.25

Challenges and Solutions

  • Diacylation : Controlled addition of chloroacetyl chloride at low temperatures reduces this side reaction.

  • Boc Deprotection : Avoid acidic conditions post-acylation to prevent tert-butyl group cleavage.

Industrial-Scale Considerations

  • Cost Efficiency : DCM is preferred over THF for lower toxicity and easier recycling.

  • Catalyst Use : Fe₃O₄-MCM-41-Zr-piperazine nanocatalysts enhance Boc protection yields (92%) .

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